Cas no 1805290-92-9 (Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate)

Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features include a reactive bromomethyl group and electron-withdrawing trifluoromethoxy and trifluoromethyl substituents, which enhance its reactivity in nucleophilic substitution and cross-coupling reactions. The ester moiety further facilitates derivatization, making it a valuable precursor for constructing complex heterocyclic frameworks. The presence of fluorine atoms contributes to improved metabolic stability and bioavailability in target molecules. This compound is particularly useful in the development of bioactive compounds, offering precise control over molecular architecture. High purity and consistent quality ensure reliable performance in synthetic applications.
Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate structure
1805290-92-9 structure
Product Name:Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate
CAS No:1805290-92-9
MF:C10H6BrF6NO3
MW:382.053963184357
CID:4845247
Update Time:2025-06-08

Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate
    • Inchi: 1S/C10H6BrF6NO3/c1-20-8(19)4-2-6(9(12,13)14)18-5(3-11)7(4)21-10(15,16)17/h2H,3H2,1H3
    • InChI Key: NSVNFRLYUHBULP-UHFFFAOYSA-N
    • SMILES: BrCC1C(=C(C(=O)OC)C=C(C(F)(F)F)N=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 375
  • XLogP3: 3.4
  • Topological Polar Surface Area: 48.4

Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029079619-1g
Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate
1805290-92-9 97%
1g
$1,490.00 2022-04-01

Additional information on Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate

Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1805290-92-9): A Comprehensive Overview

Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate, identified by its CAS number 1805290-92-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and utility in drug development. The unique structural features of this molecule, particularly its bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, contribute to its remarkable chemical reactivity and potential therapeutic applications.

The bromomethyl group at the 2-position of the pyridine ring introduces a highly reactive electrophilic center, making the compound an excellent precursor for further functionalization through nucleophilic substitution reactions. This feature is particularly valuable in synthetic chemistry, where it can be used to introduce various bioactive moieties into the pyridine core. The presence of the trifluoromethoxy group at the 3-position adds another layer of complexity, enhancing both the lipophilicity and metabolic stability of the molecule. This is crucial for drug candidates that need to exhibit prolonged circulation times in the bloodstream while maintaining their pharmacological efficacy.

The trifluoromethyl group at the 6-position further modulates the electronic properties of the pyridine ring, influencing its interactions with biological targets. In medicinal chemistry, trifluoromethyl groups are often incorporated into drug molecules to improve their binding affinity and resistance to metabolic degradation. The combination of these three substituents makes Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. Pyridine derivatives have been extensively studied due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that compounds with similar structural motifs can inhibit kinases and other enzymes involved in cancer progression. The reactivity introduced by the bromomethyl group allows for selective modifications that can fine-tune the pharmacokinetic properties of these inhibitors.

The pharmaceutical industry has also explored the use of trifluoromethoxy-substituted pyridines in antiviral and anti-inflammatory drugs. The electron-withdrawing nature of the trifluoromethyl group enhances binding interactions with biological targets, while the methoxy group provides additional metabolic stability. This balance is critical for developing drugs that are both potent and durable in vivo. Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate exemplifies this design principle, offering a promising platform for further exploration.

Synthetic methodologies play a pivotal role in harnessing the potential of this compound. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions on the pyridine ring. These reactions allow chemists to tailor the molecular structure with high precision, enabling the creation of libraries of derivatives with tailored biological activities. The versatility of Methyl 2-(bromomethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxylate underscores its importance as a building block in drug discovery.

The biological evaluation of this compound has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and cancer. The ability to modulate these pathways could lead to novel therapeutics that address unmet medical needs. Additionally, computational modeling has been used to predict how different substituents affect molecular interactions with biological targets, providing insights into optimizing drug-like properties.

The future prospects for Methyl 2-(bromomethyl)-3-(<0xE1><0xB5><0xA7><0xE1><0xB5><0xA7>)pyridine-4-carboxylate are promising, with ongoing research aimed at expanding its applications in drug development. Innovations in synthetic chemistry continue to unlock new possibilities for modifying its structure and enhancing its therapeutic potential. As our understanding of disease mechanisms evolves, compounds like this one will play an increasingly critical role in developing next-generation treatments.

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